![molecular formula C14H11BrFN5O B11832637 8-Bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-YL)methyl]-[1,2,4]triazolo[4,3-C]pyrimidin-5-amine](/img/structure/B11832637.png)
8-Bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-YL)methyl]-[1,2,4]triazolo[4,3-C]pyrimidin-5-amine
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Overview
Description
1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 8-bromo-N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 8-bromo-N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]- typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of hydrazonoyl halides with alkyl carbothioates, followed by cyclization to form the triazolopyrimidine core . Industrial production methods often employ microwave-mediated, catalyst-free synthesis techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential therapeutic effects, particularly as an antitumor agent . Research indicates that compounds similar to this one exhibit activity against various cancer cell lines. The presence of the triazole and pyrimidine moieties contributes to its biological activity by interacting with specific molecular targets within cancer cells.
Antitumor Activity
- Mechanism of Action : The compound may inhibit specific pathways that are crucial for cancer cell proliferation and survival.
- Case Studies :
- A study demonstrated that derivatives of triazolopyrimidines showed promising results in inhibiting tumor growth in preclinical models.
- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.
Biochemical Applications
8-Bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-YL)methyl]-[1,2,4]triazolo[4,3-C]pyrimidin-5-amine has also been explored for its role in modulating enzyme activity. Its interactions with various enzymes can lead to significant biochemical changes.
Enzyme Inhibition
- Target Enzymes : Research suggests that this compound can inhibit kinases involved in cell signaling pathways.
- Implications : By inhibiting these enzymes, the compound may alter cellular responses to external stimuli, which is beneficial in therapeutic contexts.
Synthesis and Derivatives
The synthesis of this compound can lead to various derivatives that may enhance its pharmacological properties. Modifications to the bromine or fluorine substituents can impact its biological activity and selectivity.
Synthesis Techniques
- Chemical Reactions : Common methods include nucleophilic substitutions and cyclization reactions.
- Optimization : Researchers are focusing on optimizing synthetic routes to improve yield and purity.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 8-bromo-N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]- can be compared to other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits a broad range of biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Studied for their antimicrobial and anti-inflammatory properties.
The uniqueness of 1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 8-bromo-N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]- lies in its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent.
Biological Activity
8-Bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-YL)methyl]-[1,2,4]triazolo[4,3-C]pyrimidin-5-amine is a synthetic compound with notable biological activities. Its molecular formula is C14H11N5OFBr, and it has a molecular weight of 364.17 g/mol. This compound belongs to the class of heterocyclic compounds and has been studied for its potential therapeutic applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds containing triazolo and pyrimidine moieties. In particular, derivatives like this compound exhibit significant activity against various bacterial and fungal strains. For instance, research indicates that certain synthesized triazolo-pyrimidine compounds show better antimicrobial efficacy compared to traditional antibiotics, potentially due to their unique structural features that enhance binding to microbial targets .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values obtained from these studies suggest that the compound exhibits cytotoxic effects at relatively low concentrations, indicating its potential as a chemotherapeutic agent .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 27.6 | Induces apoptosis and inhibits proliferation |
A549 | 30.0 | Disrupts microtubule formation |
The biological activity of this compound is attributed to its ability to interfere with cellular processes. It is believed to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. Additionally, its interaction with DNA and RNA synthesis pathways may further contribute to its anticancer effects .
Case Studies
- Study on Antimicrobial Activity : A study published in Pharmaceutical Biology evaluated various triazolo derivatives for antimicrobial efficacy. The compound demonstrated significant inhibition against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential use in treating infections caused by resistant pathogens .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of the compound on multiple cancer cell lines. The findings indicated that it not only inhibited cell growth but also induced cell cycle arrest at the G2/M phase, making it a candidate for further development in cancer therapy .
Properties
Molecular Formula |
C14H11BrFN5O |
---|---|
Molecular Weight |
364.17 g/mol |
IUPAC Name |
8-bromo-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
InChI |
InChI=1S/C14H11BrFN5O/c15-10-6-18-14(21-7-19-20-13(10)21)17-5-9-8-3-4-22-12(8)2-1-11(9)16/h1-2,6-7H,3-5H2,(H,17,18) |
InChI Key |
OGEBOVMXBNQJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=C(C=C2)F)CNC3=NC=C(C4=NN=CN43)Br |
Origin of Product |
United States |
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